molecular formula C10H20O2 B12683083 Ethyl 2-methylheptanoate CAS No. 37492-26-5

Ethyl 2-methylheptanoate

Cat. No.: B12683083
CAS No.: 37492-26-5
M. Wt: 172.26 g/mol
InChI Key: GGJCZSUQNJRNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from heptanoic acid and ethanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylheptanoate can be synthesized through the esterification of 2-methylheptanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

2-methylheptanoic acid+ethanolH2SO4Ethyl 2-methylheptanoate+water\text{2-methylheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-methylheptanoic acid+ethanolH2​SO4​​Ethyl 2-methylheptanoate+water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylheptanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylheptanoic acid and ethanol.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

Ethyl 2-methylheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylheptanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 2-methylheptanoic acid and ethanol, which can then participate in various biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylheptanoate
  • Ethyl heptanoate
  • Methyl heptanoate

Comparison

This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to mthis compound, it has a slightly higher molecular weight and different solubility characteristics. Ethyl heptanoate and methyl heptanoate, while similar, lack the methyl group on the heptanoic acid chain, resulting in different reactivity and applications .

Properties

CAS No.

37492-26-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

ethyl 2-methylheptanoate

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-8H2,1-3H3

InChI Key

GGJCZSUQNJRNNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.